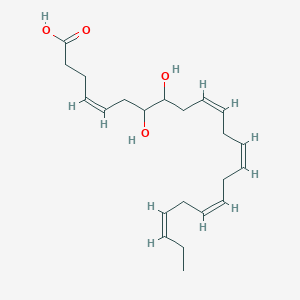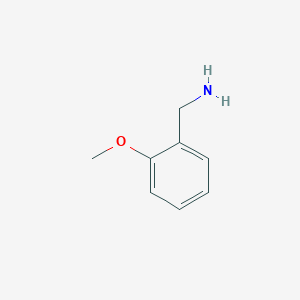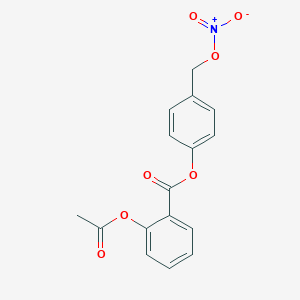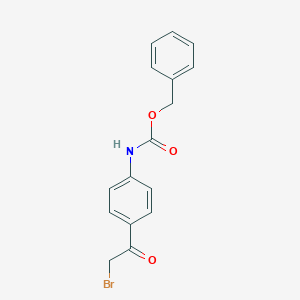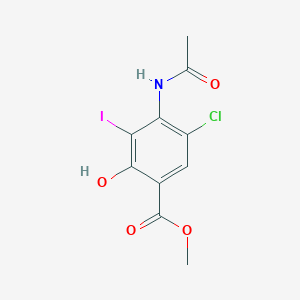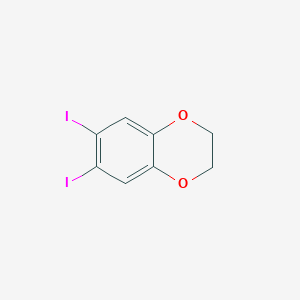
6,7-DIIODOBENZO(1,4)DIOXAN
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-DIIODOBENZO(1,4)DIOXAN: is a chemical compound with the molecular formula C8H6I2O2 and a molecular weight of 387.94 g/mol . This compound is characterized by the presence of two iodine atoms attached to a dihydrobenzo[b][1,4]dioxine core structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-DIIODOBENZO(1,4)DIOXAN typically involves the iodination of 2,3-dihydrobenzo[b][1,4]dioxine. The reaction is carried out under controlled conditions using iodine and a suitable oxidizing agent. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar iodination reactions. The process is scaled up to meet industrial demands, and the product is purified using techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 6,7-DIIODOBENZO(1,4)DIOXAN can undergo nucleophilic substitution reactions where the iodine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the removal of iodine atoms, resulting in the formation of deiodinated products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reaction is typically carried out in polar solvents such as water or alcohols.
Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Major Products Formed:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidized Products: Oxidized derivatives with different functional groups.
Reduced Products: Deiodinated derivatives with fewer iodine atoms.
Scientific Research Applications
6,7-DIIODOBENZO(1,4)DIOXAN is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.
Biology: In studies involving the interaction of iodine-containing compounds with biological systems.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6,7-DIIODOBENZO(1,4)DIOXAN involves its interaction with molecular targets through its iodine atoms. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved include the formation of reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
2,3-Dihydrobenzo[b][1,4]dioxine: A similar compound without iodine atoms.
6,7-Dibromo-2,3-dihydrobenzo[b][1,4]dioxine: A brominated analog with similar chemical properties.
6,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine: A chlorinated analog with different reactivity.
Uniqueness: 6,7-DIIODOBENZO(1,4)DIOXAN is unique due to the presence of iodine atoms, which impart distinct chemical reactivity and biological properties compared to its brominated and chlorinated analogs. The iodine atoms enhance the compound’s ability to participate in substitution and oxidation reactions, making it valuable in various research applications .
Properties
IUPAC Name |
6,7-diiodo-2,3-dihydro-1,4-benzodioxine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6I2O2/c9-5-3-7-8(4-6(5)10)12-2-1-11-7/h3-4H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLFKBNAGGCAGAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC(=C(C=C2O1)I)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6I2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40565380 |
Source


|
| Record name | 6,7-Diiodo-2,3-dihydro-1,4-benzodioxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40565380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.94 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155303-91-6 |
Source


|
| Record name | 6,7-Diiodo-2,3-dihydro-1,4-benzodioxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40565380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
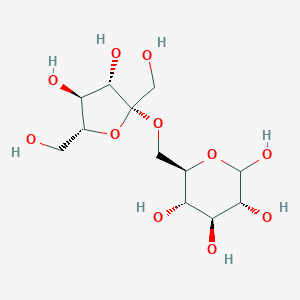
![3-[(4-Fluorophenoxy)methyl]piperidine](/img/structure/B130903.png)
![3-Methoxy-5,6,7,8-tetrahydro-4H-isoxazolo[4,5-c]azepine](/img/structure/B130904.png)
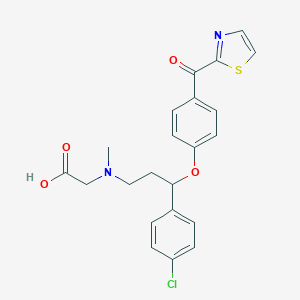
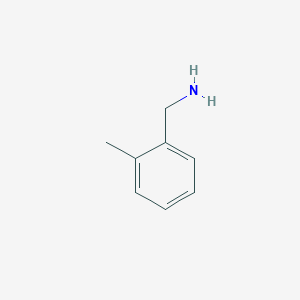
![[S-(R*,R*)]-2-[2-tert-Butyloxycarbonylamino-1-oxopropyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic Acid Phenylmethyl Ester](/img/structure/B130913.png)

